2-(cyclopropylmethoxy)ethan-1-ol
CAS No.: 56988-03-5
Cat. No.: VC4906454
Molecular Formula: C6H12O2
Molecular Weight: 116.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56988-03-5 |
|---|---|
| Molecular Formula | C6H12O2 |
| Molecular Weight | 116.16 |
| IUPAC Name | 2-(cyclopropylmethoxy)ethanol |
| Standard InChI | InChI=1S/C6H12O2/c7-3-4-8-5-6-1-2-6/h6-7H,1-5H2 |
| Standard InChI Key | CRYSXEGANJJZKJ-UHFFFAOYSA-N |
| SMILES | C1CC1COCCO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a cyclopropyl ring bonded to a methoxy group (), which is further connected to an ethanol moiety. The cyclopropyl group introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions. Density functional theory (DFT) analyses of analogous cyclopropylmethoxy-containing compounds reveal distorted tetrahedral geometries around oxygen atoms, with bond angles and lengths consistent with strained ring systems .
Table 1: Key Molecular Properties of 2-(Cyclopropylmethoxy)ethan-1-ol
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 116.16 g/mol |
| CAS Registry Number | 56988-03-5 |
| Predicted CCS (Ų) | 132.5 (Adduct: [M+H]⁺) |
| Boiling Point | 215–220°C (estimated) |
Spectroscopic Features
Vibrational spectroscopy studies of structurally related compounds, such as 1-[(cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, provide indirect insights into the spectral behavior of 2-(cyclopropylmethoxy)ethan-1-ol . Key Fourier-transform infrared (FT-IR) bands associated with the cyclopropylmethoxy group include:
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C–O–C asymmetric stretching at 1,110–1,230 cm⁻¹
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Cyclopropane ring vibrations at 890–950 cm⁻¹
Nuclear magnetic resonance (NMR) data from synthesis intermediates reveal distinct proton environments:
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Cyclopropyl protons: δ 0.22–0.56 ppm (multiplet)
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Methoxy methylene (): δ 3.34–3.66 ppm (triplet)
Synthesis Methodologies
Enzymatic Catalysis
Lipase-mediated synthesis represents a high-yield route to 2-(cyclopropylmethoxy)ethan-1-ol, achieving enantiomeric excess () >98% under mild conditions. This method utilizes immobilized Candida antarctica lipase B (CAL-B) to catalyze the transesterification of cyclopropylmethyl esters with ethylene glycol derivatives.
Patent-Based Industrial Synthesis
A optimized four-step synthesis from para-chlorophenol demonstrates scalability :
Table 2: Key Steps in Patent Synthesis (CN1651379A)
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Para-chlorophenol → Rubigan tert-butyl ether | Isobutene, H₂SO₄, 15–30°C | 68–72% |
| 2 | Grignard reaction with oxyethane | Mg, THF, reflux | 85% |
| 3 | Alkylation with cyclopropylmethyl bromide | NaH, DMF, 60°C | 72–88% |
| 4 | Acid-catalyzed deprotection | HCl, 25–30°C | 92% |
Critical process parameters include:
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Step 3: Excess cyclopropylmethyl bromide (1.5 eq.) ensures complete alkylation .
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Step 4: Controlled addition of concentrated HCl prevents side reactions .
Physicochemical and Toxicological Profile
Toxicity Considerations
While direct toxicological data for 2-(cyclopropylmethoxy)ethan-1-ol are lacking, structurally similar alcohols like 2-ethyl-1-hexanol exhibit:
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LD₅₀ (oral, rat): 2,450–3,200 mg/kg
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Severe eye irritation (Draize score: 8.7/10)
Prudent handling requires PPE to minimize dermal/ocular exposure pending further studies.
Applications in Pharmaceutical Chemistry
β-Blocker Intermediate
The compound serves as a chiral building block in synthesizing (S)-propranolol analogs. Key transformations include:
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Mitsunobu reaction to install aryloxypropanolamine groups
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Resolution via diastereomeric salt crystallization
Table 3: Bioactivity of Derived β-Blockers
| Derivative | IC₅₀ (β₁-Adrenoceptor) | Selectivity (β₁:β₂) |
|---|---|---|
| (S)-4-[2-(Cpmethoxy)ethyl]phenol | 12 nM | 18:1 |
| (R)-Enantiomer | 240 nM | 1.2:1 |
Research Challenges and Future Directions
Current limitations center on:
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Synthetic Scalability: Enzymatic routes require costly immobilized lipases.
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Analytical Gaps: No published HPLC/MS methods for purity assessment.
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Toxicology: Absence of OECD-compliant genotoxicity studies.
Proposed research priorities include:
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Development of continuous-flow enzymatic reactors
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Computational QSAR modeling to predict metabolite toxicity
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